molecular formula C14H13N3 B1269451 1-benzyl-1H-benzimidazol-5-amine CAS No. 26530-89-2

1-benzyl-1H-benzimidazol-5-amine

Cat. No. B1269451
CAS RN: 26530-89-2
M. Wt: 223.27 g/mol
InChI Key: FCQCJIKCEPOTMJ-UHFFFAOYSA-N
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Description

“1-benzyl-1H-benzimidazol-5-amine” is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are heterocyclic aromatic organic compounds that consist of fused benzene and imidazole rings . They are used as building blocks in the synthesis of various drugs .


Synthesis Analysis

Benzimidazole derivatives can be synthesized using various methods . One common method involves the condensation of o-phenylenediamine with formic acid . Other methods involve the use of different reducing or redox agents .


Molecular Structure Analysis

The molecular structure of “1-benzyl-1H-benzimidazol-5-amine” consists of a benzimidazole moiety attached to a benzyl group . The benzimidazole moiety itself is a bicyclic compound composed of fused benzene and imidazole rings .


Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . It can also be alkylated and serves as a ligand in coordination chemistry .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including “1-benzyl-1H-benzimidazol-5-amine”, have been found to possess a wide range of bioactivities, including antimicrobial activity . They have shown considerable antibacterial activity against various strains such as S. typhi .

Anthelmintic Activity

Benzimidazole compounds have been employed as effective anthelmintic drugs . They are used to treat a variety of helminth infections in humans and animals .

Antiviral Activity

Benzimidazole derivatives have also been found to exhibit antiviral properties . They can inhibit the replication of various viruses, making them potential candidates for antiviral drug development .

Anticancer Activity

Benzimidazole derivatives have shown potential as anticancer agents . They can inhibit the growth of various cancer cells, providing a promising avenue for cancer treatment .

Material Science Applications

Benzimidazoles have been widely used in material science, such as in chemosensing, crystal engineering, fluorescence applications, and corrosion science . They have also been employed as important intermediates in organic reactions .

As Ligands for Asymmetric Catalysis

Benzimidazoles have been used as ligands for asymmetric catalysis . They can enhance the efficiency and selectivity of various catalytic reactions .

Intermediates in Dyes and Polymer Synthesis

Benzimidazoles are very important intermediates in dyes and polymer synthesis . They can contribute to the development of new dyes and polymers with improved properties .

properties

IUPAC Name

1-benzylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-12-6-7-14-13(8-12)16-10-17(14)9-11-4-2-1-3-5-11/h1-8,10H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQCJIKCEPOTMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360197
Record name 1-Benzyl-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-1H-benzimidazol-5-amine

CAS RN

26530-89-2
Record name 1-Benzyl-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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